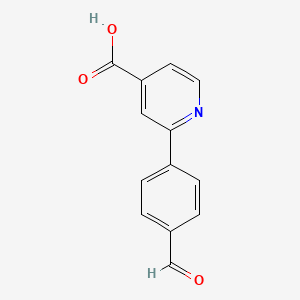

2-(4-Formylphenyl)isonicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Formylphenyl)isonicotinic acid is a chemical compound with the empirical formula C13H9NO3 and a molecular weight of 227.22 . It is a heterocyclic compound, which is a part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC(=O)c1ccnc(c1)-c2ccc(C=O)cc2 . The InChI key for this compound is JNJBJGZPIGBYIS-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

This compound is a solid compound . Its melting point is reported to be between 278-280ºC . The dipole moment for similar compounds has been calculated using DFT/B3LYP level of theory with a 6-311++G (d, p) basis set .Aplicaciones Científicas De Investigación

Electrochemical Reduction Studies

2-(4-Formylphenyl)isonicotinic acid, as part of the isonicotinic acid family, has been studied for its electrochemical reduction properties. Research by Mathieu, Meunier-Prest, and Laviron (1997) explored the electrochemical reduction of isonicotinic acid in aqueous media, revealing insights into its reduction mechanism, which is significant for understanding its chemical behavior in various applications (Mathieu, Meunier‐Prest, & Laviron, 1997).

Use in Organic Synthesis

The compound has also been used in organic synthesis processes. Zolfigol et al. (2013) demonstrated its use as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, highlighting its versatility and efficiency in facilitating complex chemical reactions (Zolfigol et al., 2013).

Crystal Structure and Antimicrobial Evaluation

Another significant application is in the field of crystallography and antimicrobial studies. Viveka et al. (2013) synthesized and characterized a derivative of isonicotinic acid, providing valuable information on its crystal structure and potential antimicrobial properties (Viveka et al., 2013).

Luminescence Properties in Metal-Organic Frameworks

Isonicotinic acid derivatives have also been explored for their luminescence properties, particularly in the context of metal-organic frameworks. Yuan and Liu (2005) studied a silver(I) dimer with isonicotinic acid, focusing on its synthesis, crystal structure, and fluorescence properties, which could have implications for applications in optical materials and sensors (Yuan & Liu, 2005).

Reductimetric Titrants in Analytical Chemistry

In analytical chemistry, derivatives of isonicotinic acid, such as isonicotinic acid hydrazide, have been investigated as reductimetric titrants. Vulterin and Zýka (1963) studied their application and stability, which is important for quantitative analysis in various chemical processes (Vulterin & Zýka, 1963).

Quantum Structure-Activity Correlations

The molecule has also been part of quantitative structure-activity studies. Seydel et al. (1976) conducted research correlating the structure of 2-substituted isonicotinic acid hydrazides with their biological activity, providing insights into the molecular basis of their effectiveness (Seydel, Schaper, Wempe, & Cordes, 1976).

Binding Studies

Binding properties of isonicotinic acid derivatives have also been a subject of interest. Held and Landi (1980) explored the binding of toxic metabolites by aconiazide, a derivative of isonicotinic acid, providing valuable data on its interaction with other molecules and its potential therapeutic applications (Held & Landi, 1980).

Schiff Base Compounds Synthesis

Research into Schiff base compounds involving isonicotinic acid has been conducted to explore their structures and potential applications. Yang (2007) synthesized and characterized such compounds, contributing to the knowledge of their chemical properties (Yang, 2007).

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-(4-Formylphenyl)isonicotinic acid are not mentioned in the search results, it’s worth noting that isonicotinic acid derivatives have shown promise in the development of anti-inflammatory compounds . This suggests that further development and fine-tuning of these isonicotinates-based scaffolds for the treatment of various aberrations is still a wide-open field of research .

Propiedades

IUPAC Name |

2-(4-formylphenyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)12-7-11(13(16)17)5-6-14-12/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJBJGZPIGBYIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2771480.png)

![N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2771481.png)

![2-Tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771486.png)

![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-2-methylpropanoate](/img/structure/B2771492.png)

![1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2771495.png)

![2-[(Pyridin-3-yl)methoxy]pyridine](/img/structure/B2771499.png)